tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a significant boric acid derivative . It is a compound that includes a boronic acid pinacol ester, which is a significant reaction intermediate in organic synthesis reactions . These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . In addition, DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure. The conformation of the molecule severely affects its physical and chemical characteristics .Scientific Research Applications
Synthesis and Structure Characterization
A research study focused on synthesizing and analyzing the crystal structure and physicochemical properties of compounds closely related to tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The synthesis involved a three-step substitution reaction, and the compounds' structures were confirmed using various spectroscopic methods and X-ray diffraction. The study also employed Density Functional Theory (DFT) for molecular structure calculations, showing consistency with X-ray diffraction results. This research highlights the compound's relevance in developing boric acid ester intermediates with benzene rings, which are significant in various chemical synthesis processes (Huang et al., 2021).
Intermediate in Biologically Active Compounds
Another study synthesized a compound structurally similar to this compound, revealing its importance as an intermediate in creating biologically active compounds like crizotinib. The synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the resulting structure was confirmed by mass spectrometry and NMR spectroscopy. This finding underscores the role of such compounds in pharmaceutical synthesis, particularly in developing targeted therapies (Kong et al., 2016).
Fluorescence and Polymerization Applications
In the context of fluorescence and polymerization, a study utilized a related compound for Suzuki-Miyaura chain growth polymerization, leading to the creation of enhanced brightness, emission-tuned nanoparticles. These nanoparticles displayed bright fluorescence emissions, demonstrating the compound's potential in developing new materials with specific optical properties. This application is particularly relevant in creating polymers and nanomaterials for various industrial and research purposes (Fischer et al., 2013).
Future Directions
Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This suggests a promising future direction for the development and application of fluorine-containing compounds like “tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including this compound, are known to interact with various biological targets .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids and their derivatives are known to influence a variety of biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The compound is soluble in most organic solvents , which may influence its absorption and distribution.
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent complexes can lead to changes in the function of their targets, potentially resulting in various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWNIUKQRGUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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